molecular formula C3H3NNaO4 B8724957 Nitromalonaldehyde sodium

Nitromalonaldehyde sodium

Cat. No. B8724957
M. Wt: 140.05 g/mol
InChI Key: XZSLEMLESJRKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150577B2

Procedure details

To a solution of 1-methyl-1H-pyrazol-5-amine (291 mg, 3.00 mmol) in acetic acid (3 mL) is added nitromalonaldehyde sodium salt (474 mg, 3.00 mmol) and reaction mixture is heated to 108° C. for 1 h. The reaction mixture is allowed to cool to room temperature and is stirred for 16 h. The solvent is evaporated under reduced pressure and the residue is purified by flash column chromatography using a gradient of 0-100% ethyl acetate in heptane to afford the title compound as a solid (100 mg, 19%).
Quantity
291 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
474 mg
Type
reactant
Reaction Step Two
Yield
19%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([NH2:7])=[CH:5][CH:4]=[N:3]1.[Na].[N+:9]([CH:12]([CH:15]=O)[CH:13]=O)([O-:11])=[O:10]>C(O)(=O)C>[CH3:1][N:2]1[C:6]2=[N:7][CH:13]=[C:12]([N+:9]([O-:11])=[O:10])[CH:15]=[C:5]2[CH:4]=[N:3]1 |f:1.2,^1:7|

Inputs

Step One
Name
Quantity
291 mg
Type
reactant
Smiles
CN1N=CC=C1N
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
474 mg
Type
reactant
Smiles
[Na].[N+](=O)([O-])C(C=O)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
108 °C
Stirring
Type
CUSTOM
Details
is stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN1N=CC=2C1=NC=C(C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.